2,3-Dichlorobenzaldoxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

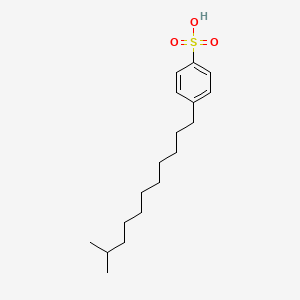

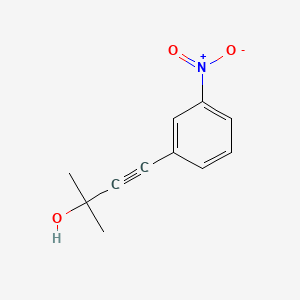

2,3-Dichlorobenzaldoxime is a chemical compound with the CAS Number: 4414-54-4 . It is also known as 2,3-Dichlorobenzaldehyde oxime . The compound is typically stored at ambient temperature and is a solid in its physical form .

Molecular Structure Analysis

The molecular weight of this compound is 190.03 . The InChI code for the compound is 1S/C7H5Cl2NO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-3H,4H2 .Physical And Chemical Properties Analysis

This compound has a boiling point of 127-129°C . It is a solid at room temperature .Scientific Research Applications

Auxin Activity in Plant Growth

2,3-Dichlorobenzaldoxime exhibits activity as a plant growth-regulating substance. Studies have shown that certain oximes, including this compound, possess auxin activity and can influence plant growth. This discovery is significant for agricultural science, as it opens avenues for developing new plant growth regulators based on chemical structures similar to this compound (Fawcett, 1964).

Molecular Structure and Spectroscopy

Research on the molecular structure and spectroscopy of compounds related to this compound, like 2, 6-dichlorobenzamide, has contributed to a deeper understanding of their chemical properties. These studies, involving techniques like FT-IR and FT-Raman spectroscopy, are crucial for understanding the behavior of such compounds in different environments, which is vital for their application in various scientific fields (Tao et al., 2016).

Synthesis and Medical Applications

The synthesis of compounds related to this compound, like 2,3-Dichlorobenzoic acid, is critical in the pharmaceutical industry. 2,3-Dichlorobenzoic acid is a key intermediate in the production of antiepileptic drugs like lamotrigine, highlighting the significance of this compound derivatives in medical research and drug development (Hong, 2006).

Environmental and Toxicological Studies

Studies on compounds structurally related to this compound, like various dioxins and chlorinated compounds, contribute significantly to environmental and toxicological sciences. Understanding the toxic effects, environmental persistence, and bioaccumulation of these compounds is essential for environmental health and safety. Research in this area informs regulatory policies and environmental cleanup strategies (Roeder et al., 1998).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 hazard classification . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P271, P261, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,3-Dichlorobenzaldoxime are not well-studied. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s two chlorine atoms and the oxime functional group .

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of 2,3-Dichlorobenzaldoxime can be achieved through a two-step process. The first step involves the conversion of 2,3-dichlorobenzaldehyde to 2,3-dichlorobenzaldehyde oxime, followed by the second step which involves the oxidation of the oxime to 2,3-Dichlorobenzaldoxime.", "Starting Materials": [ "2,3-dichlorobenzaldehyde", "hydroxylamine hydrochloride", "sodium hydroxide", "hydrogen peroxide", "water" ], "Reaction": [ "Step 1: Conversion of 2,3-dichlorobenzaldehyde to 2,3-dichlorobenzaldehyde oxime", "a. Dissolve 2,3-dichlorobenzaldehyde (1.0 g) in ethanol (10 mL) in a round-bottom flask.", "b. Add hydroxylamine hydrochloride (1.2 g) and sodium hydroxide (1.0 g) to the flask and stir the mixture at room temperature for 2 hours.", "c. Filter the mixture to obtain the solid product, 2,3-dichlorobenzaldehyde oxime.", "Step 2: Oxidation of 2,3-dichlorobenzaldehyde oxime to 2,3-Dichlorobenzaldoxime", "a. Dissolve 2,3-dichlorobenzaldehyde oxime (1.0 g) in water (10 mL) in a round-bottom flask.", "b. Add hydrogen peroxide (30%, 1.0 mL) dropwise to the flask while stirring the mixture at room temperature.", "c. Continue stirring the mixture for 2 hours.", "d. Filter the mixture to obtain the solid product, 2,3-Dichlorobenzaldoxime." ] } | |

| 4414-54-4 | |

Molecular Formula |

C7H5Cl2NO |

Molecular Weight |

190.02 g/mol |

IUPAC Name |

(NZ)-N-[(2,3-dichlorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H/b10-4- |

InChI Key |

UDEADLUKAYYZNF-WMZJFQQLSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)/C=N\O |

SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=NO |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=NO |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-](/img/structure/B1594783.png)

![2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane](/img/structure/B1594785.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)-](/img/structure/B1594793.png)